Isopropyl dimethylcarbamate

Description

Historical Overview of Carbamate (B1207046) Chemistry Research

The journey into carbamate chemistry began with the isolation of physostigmine (B191203) from Calabar beans in 1864. blogspot.com This naturally occurring methyl carbamate was initially used for treating glaucoma. blogspot.comCurrent time information in Bangalore, IN. The synthesis of carbamic acid, the parent compound of carbamates, can be achieved through the reaction of ammonia (B1221849) and carbon dioxide at very low temperatures. google.com However, carbamic acids are generally unstable, readily reverting to the parent amine and carbon dioxide. google.com In contrast, carbamate esters, such as isopropyl dimethylcarbamate (B8479999), are typically stable at room temperature. google.com

The 20th century saw a significant expansion in carbamate research. In the 1930s, the synthesis of aliphatic esters of carbamic acid paved the way for the development of carbamate pesticides, which were first marketed as fungicides. Current time information in Bangalore, IN. The use of carbamates as pesticides, such as carbaryl, grew substantially in the 1970s as they offered a less persistent alternative to organochlorine pesticides. ontosight.aivulcanchem.com Beyond agriculture, carbamates became crucial in synthetic organic chemistry as protecting groups for amines, a strategy that remains fundamental in peptide synthesis and other complex molecule constructions. blogspot.comgoogle.comsigmaaldrich.com The development of reagents like di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and various chloroformates has facilitated the selective protection of amino groups. sielc.com

Significance of the Dimethylcarbamate Moiety in Chemical Science

The dimethylcarbamate moiety, a key feature of isopropyl dimethylcarbamate, imparts specific characteristics that have been leveraged across various scientific domains. In medicinal chemistry, this functional group is present in several therapeutic agents. For instance, bambuterol (B1223079), a bis-dimethyl carbamate prodrug, is used in the treatment of asthma. blogspot.compublish.csiro.au The dimethylcarbamate groups in bambuterol protect the active drug, terbutaline, from rapid metabolism. blogspot.compublish.csiro.au

In synthetic chemistry, the dimethylcarbamate group serves as a powerful directed metalation group (DMG). This functionality allows for the selective deprotonation and subsequent functionalization of aromatic rings at the ortho position, a critical strategy in the synthesis of highly substituted aromatic compounds.

Furthermore, the dimethylcarbamate structure is integral to polymer chemistry. It is an intermediate in the synthesis of polycarbonates, a class of widely used plastics. chemicalpapers.com The transesterification reaction involving dimethylcarbamate and phenol (B47542) is a key step in this process. chemicalpapers.com The reactivity of the dimethylcarbamate group also makes it a useful methylating agent in certain organic reactions, offering a less toxic alternative to traditional reagents like iodomethane (B122720) and dimethyl sulfate. chemicalpapers.com

Current Research Trends and Unaddressed Challenges in Carbamate Compounds

Modern research in carbamate chemistry is vibrant and multifaceted. A significant trend is the development of greener and more sustainable methods for carbamate synthesis. This includes the use of carbon dioxide as a C1 building block, which is an attractive approach from an environmental perspective. sielc.com Researchers are actively exploring new catalytic systems, including both metal-based and organocatalyzed methods, to facilitate the efficient conversion of amines, alcohols, and CO2 into carbamates.

The biological activities of carbamates continue to be a major focus. Scientists are designing and synthesizing novel carbamate derivatives with potential applications as neuroprotective agents, anticonvulsants, and inhibitors of specific enzymes. blogspot.com For example, recent studies have explored aromatic carbamates for their ability to enhance autophagy and confer neuroprotection. There is also growing interest in understanding the detailed mechanisms of action of carbamate compounds, including their interactions with biological targets and their metabolic pathways.

Despite significant progress, several challenges in carbamate chemistry remain. The activation of thermodynamically stable and kinetically inert CO2 for carbamate synthesis still requires improvement to achieve high efficiency under mild conditions. The development of highly selective and robust catalysts for these transformations is an ongoing endeavor. Furthermore, a comprehensive understanding of the toxicology and environmental impact of various carbamate compounds is crucial, particularly for those used in agriculture and pharmaceuticals. The potential for some carbamates to act as endocrine disruptors necessitates further investigation and the development of safer alternatives. Another area of active research is the study of carbamates as potential chemical warfare agents, which has led to their inclusion in the Chemical Weapons Convention, prompting the need for sensitive detection methods and effective countermeasures. vulcanchem.com

Physicochemical Properties of this compound

Below are tables detailing some of the known physicochemical properties of this compound.

| Property | Value |

|---|---|

| Chemical Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| Appearance | Colorless liquid |

| IUPAC Name | isopropyl N,N-dimethylcarbamate |

| Property | Value | Conditions |

|---|---|---|

| Density | 1.07 g/cm³ | at 20°C |

| Boiling Point | 103°C | at 0.7 mmHg |

| Solubility | Miscible with water |

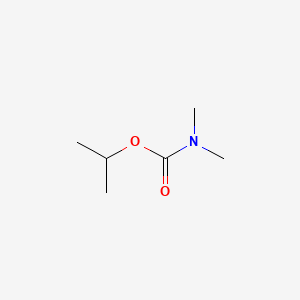

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)9-6(8)7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWJFSJDRURPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191902 | |

| Record name | Isopropyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38580-89-1 | |

| Record name | 1-Methylethyl N,N-dimethylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38580-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038580891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38580-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Structural Analysis of Isopropyl Dimethylcarbamate Analogues

Conformational Analysis of Carbamate (B1207046) Functionalities

The carbamate group can be structurally viewed as a hybrid of an amide and an ester, a combination that confers both chemical stability and the ability to modify intermolecular and intramolecular interactions. nih.gov This functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen atom into the carboxyl moiety. nih.govacs.org This resonance stabilization across the amide and carboxyl groups is a key feature of their structure. nih.gov

Due to the partial double bond character of the C–N bond, rotation is restricted, leading to the existence of syn and anti planar conformers (rotamers). nih.govnih.govnd.edu Unlike amides, carbamates often show a preference for the anti-isomer conformation, which is typically favored by 1.0–1.5 kcal/mol for steric and electrostatic reasons. nih.gov However, in some cases, the energy difference between the two isomers can be close to zero, resulting in an almost equal mixture of syn and anti forms. nih.gov

The rotational barrier of the C-N bond in carbamates is a critical parameter and has been studied both experimentally and theoretically. nih.govacs.org This barrier is generally 3–4 kcal/mol (15–20%) lower than that of structurally analogous amides. nih.govacs.org This is attributed to steric and electronic perturbations from the additional oxygen atom of the carboxyl group. nih.govacs.org The typical isomerization barrier for N-alkylcarbamates is around 16 kcal/mol. nd.edunih.gov However, this barrier can be significantly influenced by the nature of the substituents. For instance, the barrier is lowered to 12.5 kcal/mol for an N-phenylcarbamate and can be less than 9 kcal/mol for N-(2-pyrimidyl)carbamates. nd.edunih.gov The electron-withdrawing ability of the substituent group can increase the single bond character of the C(carbonyl)-N bond, thereby lowering the rotational barrier. nd.edunih.gov

| Carbamate Type | Rotational Barrier (ΔG‡) | Reference |

|---|---|---|

| N-alkylcarbamate (general) | ~16 kcal/mol | nd.edu |

| N-phenylcarbamate | 12.5 kcal/mol | nd.edu |

| N-(2-pyrimidyl)carbamate | <9 kcal/mol | nd.edu |

| t-butyl N-methyl-N-(p-methoxyphenyl) carbamate | 12.3 kcal/mol | nd.edu |

| t-butyl N-methyl-N-(p-nitrophenyl) carbamate | 10.6 kcal/mol | nd.edu |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of compounds based on their molecular structures and properties. libretexts.org For carbamate analogues, QSAR studies have been performed to identify the key molecular features that influence their biological activity. nih.gov Such studies are crucial for designing new compounds with enhanced efficacy. nih.gov

The biological activity of carbamate derivatives is governed by a combination of steric, electrostatic, and hydrophobic interactions with their target. The ratio of cis and trans (syn/anti) isomers can depend on the combined electrostatic and steric effects of the carbamate linker, which in turn can influence biological functions like ion channel flux. nih.gov The substituents on both the oxygen (R1) and nitrogen (R) termini play a crucial role; the steric effects of the R group and the electronegativity of the R1 group influence the free energy difference and thus the conformational ratio. nih.gov By systematically varying these substituents, it's possible to modulate the biological and pharmacokinetic properties of the molecule. nih.gov

The nature of the substituents attached to the carbamate core has a profound impact on its inhibitory power. SAR studies have shown that modifying substituents on the O- and/or N-termini of the carbamate group can alter the biological and pharmacokinetic properties and improve the stability of parent compounds. nih.gov

For example, in a series of N-aryl carbamates, a linear free energy relationship was observed between the rotational barrier and the electronic effect of the substituent on the N-aryl ring. nd.edu Electron-donating groups were found to increase the rotational barrier (ΔG‡), while electron-withdrawing groups decreased it. nd.edu This relationship highlights how electronic effects are transmitted through the molecule to influence its conformational properties, which are often linked to inhibitory activity.

Similarly, studies on nitrobenzyl carbamates designed as triggers for bioreductive drugs showed that electron-donating substituents on the benzyl (B1604629) ring accelerated the desired fragmentation process. rsc.org This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the reaction mechanism. rsc.org In the context of enzyme inhibition, such as with fatty acid amide hydrolase (FAAH), changing the N-alkyl substituents on carbamate inhibitors can lead to equal or greater potency, demonstrating that the enzyme's active site can accommodate various structural motifs. nih.gov

| Compound Class | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| N-Aryl Carbamates | Electron-donating group on N-aryl ring | Increases C-N rotational barrier | nd.edu |

| N-Aryl Carbamates | Electron-withdrawing group on N-aryl ring | Decreases C-N rotational barrier | nd.edu |

| Nitrobenzyl Carbamates | Electron-donating group on benzyl ring | Accelerates fragmentation rate | rsc.org |

| FAAH Inhibitors (Carbamates) | Varied N-alkyl groups (e.g., N-oleyl) | Maintained or increased inhibitory potency | nih.gov |

Molecular Modeling and Computational Chemistry in SAR

Computational chemistry has become an essential tool for modeling and simulating molecular systems to understand and predict their behavior. ijrar.org In the context of carbamate SAR, computational methods such as quantum mechanics calculations, molecular mechanics, and hybrid techniques (QM/MM) provide deep insights into molecular structure, energetics, and interactions with biological targets. nih.govijrar.org These computational approaches are vital in rational drug design, allowing for virtual screening and structure-based design of new, more effective carbamate-based therapeutic agents. ijrar.org Computational studies can help clarify inhibitory potential and identify crucial interactions between a ligand and its receptor. samipubco.comsamipubco.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.comsamipubco.com This method is widely used to study the interactions between carbamate-based inhibitors and their target enzymes, such as acetylcholinesterase (AChE). tandfonline.com

Docking simulations can successfully elucidate the binding modes of carbamate derivatives within the active site of a target protein. tandfonline.com For instance, studies on a large number of designed carbamate AChE inhibitors revealed that variants with biphenyl (B1667301) substituents exhibited the most favorable binding energies. tandfonline.com This enhanced binding was attributed to π–π interactions between the biphenyl group of the inhibitor and aromatic residues within the enzyme's active site. tandfonline.com Following docking, molecular dynamics (MD) simulations are often employed to investigate the stability of the ligand-receptor complex and to get a more detailed view of the conformational changes and interactions over time. samipubco.comsamipubco.comtandfonline.comnih.gov These simulations help to refine the understanding of how carbamates bind and exert their inhibitory effects at an atomic level. tandfonline.com

Molecular Dynamics (MD) Analysis of Ligand-Enzyme Complexes

Molecular Dynamics (MD) simulations serve as a powerful computational tool for investigating the interactions between ligands, such as isopropyl dimethylcarbamate (B8479999) and its analogues, and their biological enzyme targets at an atomic level. nih.govmdpi.com These simulations provide insights into the dynamic nature of the ligand-enzyme complex, which is crucial for understanding the mechanism of action and for the rational design of new, more effective compounds. nih.gov

MD simulations of a carbamate-enzyme complex, for instance with acetylcholinesterase (AChE), typically begin with the docking of the ligand into the active site of the enzyme. The resulting complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over time by solving Newton's equations of motion, revealing how the complex behaves and changes shape. chemrxiv.org

Key research findings derived from MD analyses include:

Binding Stability: Analysis of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone throughout the simulation indicates the stability of the binding pose. A stable RMSD suggests that the ligand remains securely bound within the active site.

Key Residue Interactions: MD trajectories allow for the detailed examination of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the carbamate and specific amino acid residues in the enzyme's active site. mdpi.com For carbamates, interactions with residues in the catalytic triad (B1167595) (serine, histidine, and a glutamate (B1630785) or aspartate) are of particular interest.

Conformational Changes: Simulations can reveal conformational changes in both the ligand and the enzyme upon binding. chemrxiv.org These changes can be critical for the catalytic process, such as the proper orientation of the carbamate's carbonyl group for nucleophilic attack by the active site serine.

Water Molecule Dynamics: The role of water molecules within the active site can be elucidated. Water molecules can mediate interactions between the ligand and the enzyme or participate directly in the reaction mechanism, such as the hydrolysis of the carbamylated enzyme.

Table 1: Parameters Typically Analyzed in MD Simulations of Carbamate-Enzyme Complexes

| Parameter | Information Gained | Typical Method of Analysis |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Stability of the ligand in the binding pocket and overall protein structural integrity. | Plotting RMSD vs. simulation time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues. | Plotting RMSF vs. residue number. |

| Hydrogen Bond Analysis | Identifies key hydrogen bonding interactions and their persistence over time. | Counting hydrogen bonds between ligand and protein as a function of time. |

| Radius of Gyration (Rg) | Compactness of the protein structure. | Plotting Rg vs. simulation time. |

Ab Initio and DFT Studies of Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules and to elucidate reaction mechanisms from first principles, without reliance on experimental parameters. These computational approaches are invaluable for investigating the intricacies of chemical reactions involving carbamates, such as their formation, hydrolysis, and interaction with biological targets. nih.gov

For carbamates, a key area of investigation is the mechanism of hydrolysis, which is central to their function as inhibitors of enzymes like AChE and their environmental degradation. DFT studies can map the potential energy surface of the reaction, identifying transition states and intermediates and allowing for the calculation of activation energies. mdpi.com

Research using these methods has provided detailed insights into several mechanisms:

Carbamate Formation: Studies on the reaction of isocyanates with alcohols to form carbamates, or the reaction of amines with CO2, have been performed. capes.gov.brepa.govcolab.ws Calculations can help distinguish between different proposed mechanisms, such as a single-step, termolecular mechanism versus a two-step mechanism involving a zwitterionic intermediate. researchgate.net Ab initio results often suggest that a single-step mechanism is energetically more favorable for certain amine reactions. capes.gov.brepa.gov

Enzymatic Hydrolysis: In the context of enzyme inhibition, DFT can be used in hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models. mdpi.com In these models, the reactive center (the carbamate ligand and key active site residues) is treated with a high level of theory (QM), while the rest of the protein is treated with classical mechanics (MM). This approach allows for the study of the acylation (carbamylation) of the active site serine and the subsequent deacylation (hydrolysis) steps, providing detailed energetic profiles for the entire catalytic cycle.

Photodegradation: DFT can be employed to study the pathways of photodegradation in aqueous environments. By calculating the energies of different bond cleavages (e.g., C-O, C-N) and the stability of potential radical intermediates, the most likely degradation pathways can be predicted. mdpi.com

Table 2: Key Energetic Parameters Calculated by Ab Initio and DFT Studies

| Calculated Parameter | Significance in Reaction Mechanism |

|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. |

| Reaction Energy (ΔEr) | The net energy change of a reaction (difference between products and reactants); indicates if a reaction is exothermic or endothermic. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile; provides insight into the bond-making and bond-breaking processes. |

| Intermediate Stability | The energy of any species formed between the reactant and the product; helps to determine the reaction pathway. |

Advanced Spectroscopic Characterization for Structural Elucidation (Excluding basic compound identification)

Advanced spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of newly synthesized analogues of isopropyl dimethylcarbamate. While basic methods confirm presence, advanced methods elucidate the precise three-dimensional structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While one-dimensional ¹H and ¹³C NMR are standard for initial identification, multi-dimensional NMR experiments are required for complete and unambiguous structural assignment, especially for complex analogues. researchgate.netresearchgate.net These techniques reveal through-bond and through-space correlations between nuclei.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the methine proton of the isopropyl group and the six protons of the two equivalent methyl groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C peaks. It would link the isopropyl methine proton signal to its corresponding carbon signal and the isopropyl methyl proton signals to their carbon signal. Similarly, it would link the N-methyl protons to the N-methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is one of the most powerful tools for piecing together a molecule's carbon skeleton. For this compound, an HMBC spectrum would show a correlation from the isopropyl methine proton to the carbonyl carbon of the carbamate group, confirming the ester linkage. It would also show correlations from the N-methyl protons to the carbonyl carbon, confirming the structure of the carbamate functional group. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation in more complex analogues.

Table 3: Expected NMR Data for this compound

| Atom Type | Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| Isopropyl | -CH(CH₃)₂ | ~4.9 (septet) | ~68 | C=O |

| Isopropyl | -CH(CH₃)₂ | ~1.2 (doublet) | ~22 | -CH- |

| N-Methyl | -N(CH₃)₂ | ~2.9 (singlet) | ~36 | C=O |

| Carbonyl | -O(C=O)N- | - | ~156 | - |

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns, which provides crucial structural information. acs.org The fragmentation of carbamates under techniques like electron impact (EI) or collision-induced dissociation (CID) follows predictable pathways related to the functional groups present. nih.gov

For this compound, the fragmentation pattern would be characterized by several key cleavage events:

Loss of the Isopropoxy Group: Cleavage of the ester C-O bond can lead to the loss of an isopropoxy radical (•OCH(CH₃)₂) or a neutral isopropanol (B130326) molecule, depending on the rearrangement. The most significant fragmentation is often the cleavage resulting in the formation of a stable acylium-type ion.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom in the isopropyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at [M-15]⁺.

McLafferty-type Rearrangement: A hydrogen atom from a gamma-position can be transferred to the carbonyl oxygen, followed by cleavage of the beta-bond. In this case, this could lead to the loss of propene (CH₂=CHCH₃), resulting in a fragment corresponding to dimethylcarbamic acid.

Characteristic Carbamate Fragmentation: N-methyl carbamates often exhibit a characteristic fragmentation involving the loss of methyl isocyanate (CH₃NCO, 57 Da). nih.govresearchgate.net While this compound is an N,N-dimethyl carbamate, cleavage of the carbonyl-nitrogen bond can still lead to characteristic ions.

Table 4: Predicted Key Fragments for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment Structure | Origin of Fragment |

|---|---|---|

| 145 | [C₇H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 130 | [M - CH₃]⁺ | Alpha-cleavage: loss of a methyl radical from the isopropyl group. |

| 88 | [(CH₃)₂NCO]⁺ | Cleavage of the O-CH bond with charge retention on the carbamoyl (B1232498) moiety. |

| 72 | [(CH₃)₂N=C=O]⁺• | Rearrangement and loss of propene. |

| 58 | [(CH₃)₂N=CH₂]⁺ | Alpha-cleavage at the nitrogen atom. |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation. |

Environmental Fate and Ecotoxicology of Isopropyl Dimethylcarbamate

Degradation Pathways in Environmental Compartments

Degradation of carbamate (B1207046) pesticides in the environment occurs through both abiotic and biotic processes. frontiersin.org. Factors such as pH, temperature, soil type, and microbial activity play crucial roles in their breakdown. who.intupm.edu.my.

Hydrolysis is a primary pathway for the degradation of many carbamates in soil and water. who.intupm.edu.my. This process involves the cleavage of the ester linkage, breaking the compound down into its constituent alcohol, amine, and carbon dioxide. frontiersin.org. The rate of hydrolysis is highly dependent on pH, with degradation being more rapid under alkaline conditions. frontiersin.org.

However, for purely aliphatic carbamates, such as isopropyl carbamate (a related compound), the rate of hydrolysis under typical environmental conditions is expected to be very slow. nih.gov. Estimated data for isopropyl carbamate suggests hydrolysis half-lives of 3,300 years at a neutral pH of 7 and 330 years at a pH of 8, indicating that hydrolysis is not a significant degradation pathway for this specific analogue. nih.gov. Given the structural similarity, Isopropyl dimethylcarbamate (B8479999) may also be resistant to abiotic hydrolysis, making other degradation pathways more significant. nih.gov.

Microbial degradation is a critical process for the breakdown of carbamates in the environment. frontiersin.orgnih.gov. Soil microorganisms are capable of metabolizing carbamates, often using them as a source of carbon and nitrogen. who.intupm.edu.my. The first step in this process is typically hydrolysis, catalyzed by microbial enzymes called carbamate hydrolases or esterases. frontiersin.orgresearchgate.net.

A variety of bacterial and fungal species have been identified that can degrade different carbamate pesticides. frontiersin.org. For instance, studies on the structurally related compound isopropyl-N-3-chlorophenylcarbamate (CIPC) have identified several bacterial isolates capable of utilizing it as a sole carbon source, including species from the genera Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter. nih.gov. The degradation of CIPC by these organisms was demonstrated by the production of 3-chloroaniline. nih.gov.

The potential for bioremediation of carbamate-contaminated sites is a subject of ongoing research. nih.gov. This can involve bioaugmentation, where known pesticide-degrading microorganisms are introduced to a contaminated site, or biostimulation, where the growth of indigenous degrading microbes is encouraged by optimizing environmental conditions. researchgate.net. The effectiveness of these approaches depends on the specific carbamate, the microbial populations present, and various environmental factors. upm.edu.my.

Bioaccumulation and Bioconcentration Studies

Bioaccumulation refers to the net uptake of a chemical by an organism from all possible routes, including water, food, and sediment. epa.gov. Bioconcentration is a more specific term for the accumulation of a water-borne chemical in an organism. wikipedia.org. These are quantified by the bioaccumulation factor (BAF) and the bioconcentration factor (BCF), respectively. regulations.govsfu.ca. A BCF value greater than 1 indicates that the chemical is more concentrated in the organism than in the surrounding water. epa.gov.

Specific experimental studies on the bioaccumulation and bioconcentration of Isopropyl dimethylcarbamate were not found in the reviewed literature. However, an estimated BCF for the analogue compound isopropyl carbamate is 1.2. nih.gov. According to classification schemes, this low value suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov. Chemicals with a high affinity for lipids (lipophilic) tend to have higher BCFs; the tendency of a chemical to partition between octanol (B41247) (a surrogate for lipid) and water is measured by its log Kow value. sfu.caunl.edu. The low estimated BCF for isopropyl carbamate suggests it is not highly lipophilic.

Table 1: Estimated Bioconcentration Data for Isopropyl Carbamate Note: This data is for the related compound Isopropyl Carbamate and is based on estimation methods, not experimental results.

| Parameter | Estimated Value | Interpretation | Source |

| Bioconcentration Factor (BCF) | 1.2 | Low potential for bioconcentration | nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 0.77 | Low lipophilicity | nih.gov |

Transport and Distribution in Environmental Media

The movement and distribution of a pesticide in the environment are governed by its physical and chemical properties, such as water solubility and its tendency to adsorb to soil particles. who.intproquest.com.

Carbamate pesticides can be taken up by plants from the soil through their roots. who.int. Once absorbed, they are typically distributed within the plant via the apoplastic system (the xylem), moving upwards with the flow of water. who.intnih.gov. The efficiency of root uptake and translocation to the shoots is related to the compound's lipophilicity (log Kow). unl.edunih.gov. There appears to be an optimal log Kow for xylem translocation; very hydrophilic compounds may not be readily taken up by roots, while very lipophilic compounds may bind strongly to root tissues and not be translocated effectively. unl.edu.

Studies on other carbamates like benfuracarb (B1667993) and carbosulfan (B1218777) confirm uptake by roots and upward translocation to shoots and leaves. nih.govepa.gov. Metabolism within the plant is a key detoxification route, often involving hydrolysis and conjugation with plant components. who.intepa.gov.

The potential for a pesticide to leach through the soil profile and reach groundwater is a significant environmental concern. nih.gov. This potential is influenced by the pesticide's persistence, its water solubility, and its adsorption to soil particles. nova.edu. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict pesticide mobility in soil; a low Koc value indicates weak adsorption to soil and higher mobility. nova.eduresearchgate.net.

While specific leaching studies for this compound are not available, its high water solubility (miscible) suggests it may have the potential to be mobile in soil. vulcanchem.com. For the related compound isopropyl carbamate, an estimated Koc value of 18 indicates very high mobility in soil. nih.gov. Compounds with very high mobility are expected to move with soil water and can potentially leach into groundwater, depending on soil type, rainfall, and degradation rates. nih.gov.

Table 2: Estimated Soil Mobility Data for Isopropyl Carbamate Note: This data is for the related compound Isopropyl Carbamate and is based on estimation methods, not experimental results.

| Parameter | Estimated Value | Interpretation | Source |

| Soil Adsorption Coefficient (Koc) | 18 | Very high mobility in soil | nih.gov |

| Henry's Law Constant | 7.0 x 10-8 atm-m3/mole | Not expected to volatilize from water or moist soil | nih.gov |

Ecotoxicity to Non-Target Organisms

Effects on Aquatic Organisms

Currently, there is a notable lack of publicly available ecotoxicity data specifically for this compound concerning aquatic organisms. vulcanchem.com However, the broader class of carbamate insecticides has been studied, revealing a wide spectrum of toxicity to aquatic life. Some carbamates are highly toxic to fish and aquatic invertebrates, while others exhibit lower toxicity. who.int The toxicity of carbamates in aquatic environments is influenced by factors such as their stability in water, which can be affected by pH, and their potential for bioaccumulation. who.intnih.gov While some carbamates are metabolized and excreted relatively quickly by aquatic organisms, others can accumulate, particularly in fish where metabolic breakdown may be slower. who.int

To provide a contextual understanding of potential aquatic toxicity for carbamates, the following table presents data for other related carbamate compounds. It is important to note that this data is not directly representative of this compound.

| Carbamate Compound | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| Pirimicarb | Trout | LC50 (96h) | 79 mg/L | mmsl.cz |

| Pirimicarb | Carp | LC50 (96h) | 10.3 mg/L | mmsl.cz |

| Benthiavalicarb-isopropyl | Fish | Moderately toxic | herts.ac.uk | |

| Benthiavalicarb-isopropyl | Aquatic Invertebrates | Moderately toxic | herts.ac.uk | |

| Benthiavalicarb-isopropyl | Algae | Moderately toxic | herts.ac.uk |

Impact on Terrestrial Organisms

Similar to the aquatic ecotoxicity data, there is a significant gap in the scientific literature regarding the specific effects of this compound on terrestrial organisms. However, the general toxicological profile of carbamates indicates that they can pose a risk to various terrestrial non-target species. Carbamates are known to be toxic to soil-dwelling organisms such as earthworms and other invertebrates. who.int The impact on these organisms is a concern as they play vital roles in maintaining soil health and ecosystem function.

For other carbamates, such as Benthiavalicarb-isopropyl, studies have shown moderate toxicity to earthworms. herts.ac.uk The risk to terrestrial vertebrates, such as birds and mammals, from carbamate exposure can occur through various pathways, including the consumption of contaminated food or water. europa.eu

The following table summarizes the known impact of a related carbamate on a key terrestrial organism.

| Carbamate Compound | Organism | Endpoint | Value | Reference |

|---|---|---|---|---|

| Benthiavalicarb-isopropyl | Earthworms | Moderately toxic | herts.ac.uk |

Long-term Ecological Consequences

The long-term ecological consequences of this compound are largely uncharacterized due to the absence of specific environmental persistence and ecotoxicity studies. vulcanchem.com For carbamates in general, their persistence in the environment is a key factor in determining long-term risks. While many carbamates are considered to be non-persistent, breaking down in the environment within weeks or months, their degradation rates can be influenced by environmental conditions such as soil type and pH. who.intdelaware.gov

The potential for long-term ecological harm from carbamates can arise from several factors:

Bioaccumulation: Although often considered to have low bioaccumulation potential, some carbamates can accumulate in organisms, leading to potential adverse effects through the food chain. who.intresearchgate.net

Impact on Soil Microorganisms: High concentrations of carbamates can affect soil microflora, potentially altering soil productivity. who.int

Effects on Biodiversity: The use of toxic carbamates can lead to a significant reduction in populations of non-target organisms, which can have cascading effects on the ecosystem. who.int

Given that this compound's biodegradation pathways remain uncharacterized, predicting its long-term ecological footprint is challenging. vulcanchem.com Further research into its persistence, bioaccumulation potential, and chronic toxicity is necessary to fully understand its long-term ecological consequences.

Analytical Methodologies for Detection and Quantification of Isopropyl Dimethylcarbamate

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For Isopropyl dimethylcarbamate (B8479999), both liquid and gas chromatography are utilized, each with specific advantages and requirements.

Liquid Chromatography (LC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the analysis of carbamates like Isopropyl dimethylcarbamate. researchgate.net This technique is preferred for its ability to analyze thermally labile compounds without the need for derivatization. The separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov

The principle of detection relies on the presence of a chromophore within the this compound molecule, which absorbs UV light at a specific wavelength. A UV detector measures this absorbance, and the resulting signal is proportional to the concentration of the compound. The mobile phase composition, typically a mixture of acetonitrile and water, is optimized to achieve the best separation from other components in the sample matrix. researchgate.net While direct LC-UV methods for this compound are not extensively detailed in publicly available literature, the methodology is well-established for structurally similar N-methylcarbamates and can be readily adapted.

Table 1: Typical Parameters for LC-UV Analysis of Carbamates

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds based on their polarity. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects separation time and resolution. |

| Detection Wavelength | ~210-230 nm | Wavelength at which carbamates typically exhibit maximum UV absorbance. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

| Column Temperature | 30-40 °C | Maintained to ensure reproducible retention times. |

Gas Chromatography (GC) with Derivatization Methods

Gas chromatography is a powerful technique for separating volatile compounds. However, many carbamates, including this compound, are thermally unstable and may decompose at the high temperatures used in GC injection ports. researchgate.netgoogle.com To overcome this, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable derivative. researchgate.netgoogle.com

Derivatization chemically modifies the analyte by replacing active hydrogen atoms with a less polar and more stable group. gcms.cz Common derivatization techniques for carbamates include:

Silylation: This is a prevalent method where an active hydrogen is replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com

Acylation: This involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (TFAA) can be used.

Alkylation: This technique modifies compounds with acidic hydrogens. For carbamates, this can involve esterification. researchgate.net

The choice of derivatizing reagent depends on the specific functional groups present in the molecule. gcms.cz After derivatization, the sample is injected into the GC, where it is separated and can be detected by various detectors, such as a flame ionization detector (FID) or a mass spectrometer.

Table 2: Common Derivatization Methods for Carbamates in GC Analysis

| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -NH, -OH | Trimethylsilyl (TMS) derivative |

| Acylation | TFAA (Trifluoroacetic anhydride) | -NH, -OH | Trifluoroacetyl derivative |

| Alkylation (Esterification) | Boron trifluoride in methanol (B129727) (BF3-MeOH) | Carboxylic acids (potential hydrolysis product) | Methyl ester |

Mass Spectrometry (MS) Applications in Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with chromatographic methods (GC-MS or LC-MS) to provide a high degree of certainty in the identification and quantification of compounds.

GC-MS for Impurity Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the impurity profiling of pharmaceutical substances and other chemicals. thermofisher.commedistri.swissijprajournal.com Impurity profiling involves the detection, identification, and quantification of unwanted chemicals that may be present in a substance. ajrconline.org These impurities can arise from the manufacturing process, degradation, or storage. ijprajournal.comiajps.com

For this compound, GC-MS can be used to identify and quantify potential impurities such as unreacted starting materials (e.g., isopropyl alcohol, dimethylamine), by-products from side reactions, or degradation products. iajps.comnih.gov The gas chromatograph separates the impurities from the main compound, and the mass spectrometer provides mass spectra for each separated component. medistri.swiss By comparing these spectra to libraries of known compounds, the impurities can be identified. medistri.swiss Quantification is achieved by comparing the peak area of an impurity to that of a known standard. fda.gov

Table 3: Potential Impurities in this compound and GC-MS Detection

| Potential Impurity | Potential Source | Detection by GC-MS |

| Isopropyl alcohol | Unreacted starting material | Readily volatile, easily detected and quantified. |

| Dimethylamine (B145610) | Unreacted starting material | Highly volatile, requires careful handling but is detectable. |

| N,N-Dimethylformamide (DMF) | Possible solvent or precursor | Detectable, often analyzed by GC-MS. |

| Related Carbamates | Side-products from synthesis | Separation and identification based on mass spectra. |

Capillary Electrophoresis Mass Spectrometry (CE-MS) for Chiral Analysis

Chiral analysis is the separation and quantification of enantiomers, which are non-superimposable mirror images of a molecule. This type of analysis is critical for many pharmaceuticals and agrochemicals where one enantiomer may have desired activity while the other is inactive or even harmful. Capillary Electrophoresis (CE) is a powerful technique for chiral separations. mdpi.comspringernature.com

However, this compound is an achiral molecule. It does not possess a chiral center (an atom, typically carbon, bonded to four different groups) and therefore does not exist as enantiomers. As a result, chiral analysis is not applicable to this compound, and this subsection of the outline cannot be fulfilled. The methodologies described under CE-MS for chiral analysis are relevant for compounds that exhibit stereoisomerism. nih.govnih.gov

Enzymatic Methods for Cholinesterase Activity Monitoring

Many carbamate (B1207046) compounds, including this compound, are known inhibitors of the enzyme acetylcholinesterase (AChE). mdpi.comhuman.de This property forms the basis of sensitive enzymatic methods for their detection. These assays measure the activity of cholinesterase and the degree to which it is inhibited by the presence of a carbamate pesticide. researchgate.net

The most common method is a colorimetric assay, often referred to as the Ellman method. mdpi.com The principle is as follows:

AChE hydrolyzes a substrate, such as acetylthiocholine, to produce thiocholine.

Thiocholine then reacts with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product.

The intensity of the yellow color, measured with a spectrophotometer, is directly proportional to the AChE activity.

When an inhibitor like this compound is present, the activity of AChE is reduced, leading to a decrease in the rate of color formation. mdpi.com The degree of inhibition can be correlated to the concentration of the carbamate. researchgate.net These assays can be adapted for high-throughput screening and are valuable for detecting the presence of cholinesterase-inhibiting pesticides in various samples. nih.gov

Table 4: Components of a Typical Cholinesterase Inhibition Assay

| Component | Role | Principle of Measurement |

| Acetylcholinesterase (AChE) | Enzyme | Catalyzes the hydrolysis of the substrate. Its activity is inhibited by carbamates. |

| Acetylthiocholine | Substrate | Hydrolyzed by AChE to produce thiocholine. |

| DTNB (Ellman's Reagent) | Chromogen | Reacts with thiocholine to produce a colored product. |

| Buffer Solution | Medium | Maintains a stable pH for the enzymatic reaction. |

| Spectrophotometer | Detector | Measures the absorbance of the colored product over time. |

Development of Novel Detection Methods

The pursuit of more sensitive, selective, and rapid analytical methods for the detection and quantification of carbamate insecticides, including this compound, has led to the exploration of innovative technologies beyond traditional chromatographic techniques. Recent research has focused on the development of novel sensors and advanced analytical platforms that offer significant advantages in terms of speed, portability, and ease of use.

A notable advancement in this area is the development of a mini sensor for the carbamate insecticide isoprocarb, a compound structurally similar to this compound, based on electrochemiluminescence (ECL). This novel sensor utilizes a screen-printed carbon electrode (SPCE) and the ECL properties of luminol. The addition of hydrogen peroxide significantly amplifies the weak ECL signals of luminol. Conversely, the presence of isoprocarb quenches these signals, and this reduction in ECL intensity serves as the analytical basis for its detection and quantification researchgate.net.

To ensure high precision and accuracy, several experimental parameters were optimized, including contact time, pH, scan rate, and the concentration of hydrogen peroxide as a coreactant. The optimal reaction time between isoprocarb and luminol was determined to be 20 minutes, providing a balance between the sensitivity and stability of the ECL signal researchgate.net.

The developed sensor demonstrated a linear response to isoprocarb concentrations ranging from 6 to 150 nM, with a high correlation coefficient (R²) of 0.99. The limits of detection (LOD) and quantification (LOQ) were established at 5.1 nM and 15.6 nM, respectively. These performance metrics indicate a higher sensitivity compared to other electrochemical and non-electrochemical sensors researchgate.net. Furthermore, the sensor exhibited high selectivity for isoprocarb even in the presence of interfering substances, with relative standard deviation (RSD) values below 5%. It also showed remarkable stability over multiple measurements on different days, with an RSD of 2.0% researchgate.net.

Table 1: Performance Characteristics of the Isoprocarb Mini Sensor

| Parameter | Value |

| Linearity Range | 6 to 150 nM |

| Correlation Coefficient (R²) | 0.99 |

| Limit of Detection (LOD) | 5.1 nM |

| Limit of Quantification (LOQ) | 15.6 nM |

| Selectivity (RSD) | < 5% |

| Stability (RSD over 5 days) | 2.0% |

| Data sourced from a study on an electrochemiluminescence-based sensor for isoprocarb. researchgate.net |

Beyond specific sensors, the broader field of analytical chemistry continues to evolve, offering promising new avenues for the detection of carbamates. Advanced high-resolution chromatographic strategies are being developed for the efficient isolation and analysis of compounds from complex matrices nih.gov. Additionally, the development of biosensors, particularly those based on enzyme inhibition, presents a significant opportunity for the selective and sensitive detection of dithiocarbamate fungicides and other carbamates mdpi.comnih.gov. These biosensors leverage the specific interaction between the target analyte and a biological recognition element to generate a measurable signal mdpi.comnih.gov.

Electrochemical detection methods are also at the forefront of novel analytical developments. Techniques utilizing conductive diamond electrodes have shown promise for the direct detection of N-methylcarbamate pesticides, offering low detection limits and excellent stability researchgate.net. The inherent advantages of electrochemical sensors, such as simplicity, cost-effectiveness, and the potential for miniaturization, make them well-suited for the rapid and on-site analysis of environmental and food samples nih.govnih.gov.

While research specifically detailing novel detection methods for this compound is limited, the advancements in analytical technologies for structurally related carbamates, such as isoprocarb, provide a strong indication of the future direction of analytical methodologies for this class of compounds. The principles and technologies underlying these novel methods are readily adaptable and hold significant potential for the development of next-generation detection and quantification tools for this compound.

Regulatory Science and Risk Assessment in Isopropyl Dimethylcarbamate Research

Regulatory Status and International Guidelines

The regulation of Isopropyl dimethylcarbamate (B8479999) is marked by significant restrictions and classifications in major international jurisdictions, reflecting concerns about its potential health and environmental impacts. In the United States, it is designated as an extremely hazardous substance under the Superfund Amendments and Reauthorization Act (SARA) Title III. vulcanchem.com Furthermore, it is not registered as a pesticide, limiting its application in agriculture. vulcanchem.com

In the European Union, Isopropyl dimethylcarbamate has faced stringent regulatory actions. It is restricted under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation due to concerns about its genotoxicity. vulcanchem.com Consequently, it has been phased out from use in agricultural formulations within the EU. vulcanchem.com

Table 1: Regulatory Status of this compound

| Jurisdiction | Regulatory Body/Act | Status | Key Points |

|---|---|---|---|

| United States | SARA Title III | Classified as Extremely Hazardous | Unregistered as a pesticide. vulcanchem.com |

| European Union | REACH | Restricted | Phased out in agricultural formulations due to genotoxicity concerns. vulcanchem.com |

Risk Assessment Methodologies for Pesticide Exposure

Assessing the risks associated with pesticide exposure is a complex process due to variables such as the duration and level of exposure, the specific toxicity of the pesticide, and environmental conditions. nih.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) utilize a comprehensive risk assessment process to evaluate the potential for health and ecological effects of a pesticide before it can be marketed. epa.gov This process is also used to periodically re-evaluate existing pesticides to ensure they continue to meet safety standards. epa.gov

The risk assessment framework for pesticides generally involves four main steps:

Hazard Identification: This step examines whether a substance has the potential to cause harm to humans or ecological systems. epa.gov

Dose-Response Assessment: This involves analyzing the numerical relationship between the level of exposure and the occurrence of adverse effects. epa.gov

Exposure Assessment: This step evaluates the frequency, timing, and levels of contact humans and other non-target organisms have with the pesticide. epa.gov Human exposure can occur directly through occupational, agricultural, or household activities, and indirectly through contaminated air, water, soil, and food. griffith.edu.au The primary routes of human exposure are dermal, oral, and respiratory. griffith.edu.au

Risk Characterization: This final step integrates the information from the previous steps to conclude the nature and extent of the risk from exposure to the pesticide. epa.gov

Methodologies for conducting these assessments can be broadly categorized as deterministic or probabilistic. The deterministic approach uses single-point values (like average exposure and toxicity) to estimate risk, while the probabilistic approach, often using simulations like the Monte-Carlo method, utilizes a range of possible values to create a distribution of potential risks. griffith.edu.aunih.gov

Factors considered in a comprehensive environmental and social risk assessment include the pesticide's formulation, application method, the scale of the treatment area, and site-specific conditions like soil type and weather. nnrg.org The assessment also accounts for the potential for spray drift and the impact on non-target organisms. nih.gov

Table 2: Key Components of Pesticide Risk Assessment

| Component | Description | Examples of Factors Considered |

|---|---|---|

| Hazard Identification | Determines the potential for a pesticide to cause harm. | Toxicity studies, potential for carcinogenicity or genotoxicity. |

| Dose-Response | Establishes the relationship between dose and effect. | LD50 (Lethal Dose, 50%), NOAEL (No Observed Adverse Effect Level). |

| Exposure Assessment | Quantifies contact with the pesticide. | Routes of exposure (dermal, oral, inhalation), duration, frequency. griffith.edu.au |

Research on Safer Alternatives and Sustainable Agricultural Practices

The search for safer alternatives is a core principle of green chemistry, which encourages the use of substances that are less hazardous to human health and the environment. alliancechemical.com Alternatives to traditional chemical pesticides include biorenewable solvents and compounds derived from natural sources, such as d-Limonene from citrus peels. alliancechemical.com For some applications, compounds like hydrogen peroxide, which breaks down into water and oxygen, are considered environmentally favorable alternatives. irta.us

Sustainable agricultural practices offer a non-chemical approach to pest management, enhancing soil health and biodiversity. mdpi.comknowablemagazine.org These methods can reduce reliance on synthetic pesticides, thereby minimizing environmental contamination and exposure risks. researchgate.net Key sustainable practices include:

Agroforestry: Integrating trees and shrubs into crop and animal farming systems to enhance biodiversity and soil fertility. researchgate.net

Crop Rotation: Alternating the types of crops grown in a specific area in sequential seasons to disrupt pest and disease cycles and improve soil health. researchgate.net

Cover Crops: Planting crops like clover or legumes during off-seasons to protect and enrich the soil, suppress weeds, and control pests and diseases. mdpi.comknowablemagazine.org

Conservation Tillage: Minimizing the frequency or intensity of tilling operations to reduce soil erosion and improve soil structure. researchgate.net

Integrated Pest Management (IPM): A holistic approach that uses a combination of techniques, including the introduction of natural predators, to manage pests while minimizing economic and environmental risks. knowablemagazine.org

Legume-based cropping systems, in particular, have been shown to significantly improve soil organic matter, which enhances soil biological activity and water-holding capacity. mdpi.com

Table 3: Sustainable Agricultural Practices as Alternatives to Chemical Pesticides

| Practice | Description | Benefits |

|---|---|---|

| Agroforestry | Combining trees with crops and/or livestock. researchgate.net | Enhances biodiversity, improves soil fertility, reduces erosion. researchgate.net |

| Crop Rotation | Changing the crop grown on a piece of land each season/year. researchgate.net | Disrupts pest cycles, improves soil nutrient levels. researchgate.net |

| Cover Cropping | Planting non-cash crops to cover the soil. knowablemagazine.org | Suppresses weeds, reduces erosion, improves soil organic matter. knowablemagazine.org |

| Integrated Pest Management (IPM) | Using multiple pest control methods, prioritizing non-chemical options. knowablemagazine.org | Reduces reliance on synthetic pesticides, lowers environmental impact. knowablemagazine.org |

Future Directions and Emerging Research Areas in Isopropyl Dimethylcarbamate

The landscape of carbamate (B1207046) chemistry is undergoing significant evolution, driven by advancements in synthetic methodologies, computational power, and analytical techniques. Isopropyl dimethylcarbamate (B8479999), as a representative of this versatile class of compounds, stands to be both a subject and a beneficiary of these emerging research trends. Future investigations are poised to expand its utility beyond current applications, focusing on the rational design of novel molecules, the synergy of computational and experimental studies, sophisticated environmental and biological monitoring, and its application in new scientific and industrial domains.

Q & A

Q. What are the common synthetic pathways for preparing isopropyl dimethylcarbamate derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via carbamate formation reactions, such as the reaction of amines with carbonyl compounds or isocyanates. Optimization strategies include adjusting substituents on the parent molecule (e.g., alkyl or aryl groups) and controlling reaction parameters (temperature, solvent polarity, and stoichiometry). For example, substituents like fluorobenzyl groups in coumarin-based dimethylcarbamates can yield high purity (e.g., 94.6% for compound 15 in ). Characterization via , , and HRMS is critical for verifying structural integrity .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positioning and purity (e.g., distinct peaks for methyl, isopropyl, and carbamate groups) .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination .

- Melting Point Analysis : To assess crystallinity and purity, as demonstrated for derivatives with melting points ranging from 75°C to 157°C . Methodological consistency, such as using standardized solvent systems and internal calibrants, ensures reproducibility .

Q. How do substituents influence the yield and stability of this compound derivatives?

Substituents like ethyl or fluorobenzyl groups can enhance steric stability and reaction efficiency. For instance, compound 15 (4-ethyl substituent) achieved a 94.6% yield, while fluorinated analogs (e.g., compound 17 ) showed moderate yields (65.3%) due to increased steric hindrance . Stability under varying pH and temperature conditions should be tested via accelerated degradation studies .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound derivatives?

These compounds may act as enzyme inhibitors by forming stable complexes with active sites. For example, carbamate anions can disrupt enzyme kinetics via hydrogen bonding or covalent interactions. Computational docking studies and kinetic assays (e.g., IC determination) are recommended to validate target engagement .

Q. How should researchers address contradictions in synthetic yield data for structurally similar derivatives?

Discrepancies in yields (e.g., 52% for compound 14 vs. 91.6% for compound 19 ) may arise from subtle differences in substituent electronic effects or solvent polarity. Systematic optimization using Design of Experiments (DoE) methodologies can identify critical variables (e.g., reaction time, solvent choice) .

Q. What solvent systems are optimal for synthesizing and purifying this compound derivatives?

Polar aprotic solvents like DMSO enhance carbamate stability during synthesis, as shown in ternary vapor-liquid equilibrium studies for related compounds . Post-reaction purification via column chromatography (using hexane/ethyl acetate gradients) is effective for isolating high-purity derivatives .

Q. How can structure-activity relationships (SARs) guide the design of bioactive this compound analogs?

SAR studies should focus on:

- Steric Effects : Bulky substituents (e.g., 3-benzyl groups) may improve target selectivity .

- Electronic Effects : Electron-withdrawing groups (e.g., chloro in compound 14 ) can enhance electrophilic reactivity . Biological screening in enzyme inhibition or cytotoxicity assays is essential for validating SAR hypotheses .

Q. What safety protocols are critical when handling this compound derivatives in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

- Regulatory Compliance : Adhere to OSHA and DOT guidelines for storage and transportation .

Q. How can researchers validate the reproducibility of biological activity data for these compounds?

- Dose-Response Curves : Use standardized assays (e.g., enzyme inhibition with positive/negative controls) to determine EC or IC values .

- Statistical Analysis : Apply ANOVA or t-tests to compare replicates and minimize variability .

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.